3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine
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Overview
Description
3-(2-Chloro-6-fluorobenzyl)-3H-purin-6-amine is a chemical compound that belongs to the purine class of molecules It is characterized by the presence of a purine ring system substituted with a 2-chloro-6-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorobenzyl)-3H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene through chlorination.
Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with a purine derivative, such as 6-aminopurine, in the presence of a base like potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3-(2-Chloro-6-fluorobenzyl)-3H-purin-6-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorobenzyl)-3H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro and fluoro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
3-(2-Chloro-6-fluorobenzyl)-3H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-6-fluorobenzyl alcohol
Uniqueness
3-(2-Chloro-6-fluorobenzyl)-3H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
68220-23-5 |
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Molecular Formula |
C12H9ClFN5 |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-11(15)10-12(19)17-5-16-10/h1-3,5-6,15H,4H2,(H,16,17) |
InChI Key |
VMHWXVKWKXOVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=N)C3=C2N=CN3)F |
Origin of Product |
United States |
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